Lipophilicity (XLogP3) Head-to-Head: 5-Ethoxy Analog vs. 5-Des-Ethoxy Analog
The target compound (CAS 315237-32-2) has a computed XLogP3 of 3.6, compared with 3.3 for its closest 5-des-ethoxy analog, methyl 6-bromo-2-methylbenzofuran-3-carboxylate (CAS 2306270-67-5), representing a +0.3 log unit increase in lipophilicity conferred solely by the 5-ethoxy substituent [1][2]. In medicinal chemistry, a ΔlogP of 0.3 units is considered practically significant for modulating membrane permeability, solubility, and metabolic clearance [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Methyl 6-bromo-2-methylbenzofuran-3-carboxylate (CAS 2306270-67-5): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm as reported by PubChem-derived vendor databases |
Why This Matters
A +0.3 logP difference translates to approximately a twofold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability and in vivo distribution—critical parameters for lead optimization in drug discovery.
- [1] Kuujia.com. Cas no 315237-32-2 (methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate). Computed Properties: XLogP3 3.6. View Source
- [2] Kuujia.com. Cas no 2306270-67-5 (methyl 6-bromo-2-methyl-benzofuran-3-carboxylate). Computed Properties: XLogP3 3.3. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. General principle: ΔlogP ≥ 0.3 is considered significant for ADME property modulation. View Source
